N2-(3-methoxypropyl)pyridine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3-methoxypropyl)pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-6-2-4-11-9-7-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXPSBMFOWEBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The direct alkylation of 2,4-diaminopyridine with 3-methoxypropyl bromide represents the most straightforward route to N2-(3-methoxypropyl)pyridine-2,4-diamine. This reaction proceeds via an S<sub>N</sub>2 mechanism , where the primary amine at the N2 position acts as a nucleophile, displacing the bromide ion from 3-methoxypropyl bromide. The basic medium (e.g., potassium carbonate) deprotonates the amine, enhancing its nucleophilicity.
Key reaction parameters :
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to stabilize ionic intermediates.
-
Temperature : Reflux conditions (80–120°C) are typically employed to overcome kinetic barriers.
-
Molar ratio : A 1:1 molar ratio of 2,4-diaminopyridine to 3-methoxypropyl bromide minimizes di-alkylation byproducts.
Table 1: Representative Conditions for Direct Alkylation
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K<sub>2</sub>CO<sub>3</sub> (2 eq) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated) |
Challenges and Selectivity Considerations
Selective mono-alkylation at the N2 position is complicated by the presence of two chemically similar amines. Strategies to enhance selectivity include:
-
Steric hindrance : The 3-methoxypropyl group’s bulk may favor reaction at the less hindered N2 position.
-
Electronic effects : The N4 amine’s proximity to the pyridine ring’s electron-withdrawing nitrogen may reduce its nucleophilicity compared to N2.
-
Stepwise protection : Acetylation of the N4 amine prior to alkylation, followed by deprotection, achieves >90% selectivity in analogous systems.
Stepwise Synthesis from Halogenated Pyridine Precursors
Substitution-Reduction Approach
An alternative route involves the sequential substitution of a halogenated pyridine followed by nitro-group reduction. For example:
-
S<sub>N</sub>Ar reaction : 2-Chloro-4-nitropyridine reacts with 3-methoxypropylamine in a mixture of H<sub>2</sub>O and isopropyl alcohol (IPA) at 80°C to form 2-(3-methoxypropylamino)-4-nitropyridine.
-
Nitro reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or chemical reduction (Zn/HCl) converts the nitro group to an amine, yielding the target compound.
Table 2: Two-Step Substitution-Reduction Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methoxypropylamine, H<sub>2</sub>O-IPA, 80°C | 85% |
| 2 | Zn dust, HCl(aq), 80°C | 90% |
Advantages Over Direct Alkylation
-
Higher selectivity : The nitro group’s electron-withdrawing effect directs substitution exclusively to the C2 position.
-
Scalability : Aqueous-organic solvent systems reduce costs and environmental impact.
Industrial-Scale Production and Continuous Flow Chemistry
Process Intensification
Industrial synthesis prioritizes throughput and purity through:
-
Continuous flow reactors : Enhanced heat/mass transfer improves reaction control and reduces byproducts.
-
Automated pH adjustment : Real-time monitoring ensures optimal basicity for alkylation.
Case Study: Pilot-Scale Optimization
A prototype continuous system achieved a 92% conversion rate using:
-
Residence time : 30 minutes
-
Temperature : 100°C
-
Catalyst : Immobilized K<sub>2</sub>CO<sub>3</sub> on silica gel
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Direct Alkylation | 60–75% | Moderate | Moderate |
| Substitution-Reduction | 75–85% | High | High |
| Continuous Flow | 85–92% | High | Industrial |
Mechanistic Insights and Side Reactions
Competing Pathways
-
Di-alkylation : Excess alkylating agent leads to N2,N4-bis(3-methoxypropyl)pyridine-2,4-diamine.
-
Oxidation : Aromatic amines may oxidize under prolonged heating, necessitating inert atmospheres.
Purification Strategies
-
Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves mono- and di-alkylated products.
-
Recrystallization : Ethanol-water mixtures yield high-purity crystals (>98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
N2-(3-methoxypropyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms back to the original amine.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced forms of any oxidized derivatives
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including N2-(3-methoxypropyl)pyridine-2,4-diamine. Research indicates that certain substituents on the pyridine ring can enhance anti-inflammatory activity through structure-activity relationship (SAR) studies. For instance, derivatives with electron-donating groups have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
Inhibition of Prostaglandin Dehydrogenase
This compound may also act as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. This inhibition could lead to increased levels of prostaglandins, which play a role in pain and inflammation pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on green chemistry approaches, utilizing environmentally friendly catalysts and solvents to enhance efficiency while minimizing waste .
Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the methoxypropyl group or the pyridine ring can significantly alter biological activity, making it essential to explore various analogs for improved efficacy and safety profiles .
In Vivo Efficacy Studies
In vivo studies have demonstrated the effectiveness of this compound in reducing inflammation in animal models. For instance, formalin-induced paw edema tests revealed that this compound significantly decreased swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Antiparasitic Activity
Emerging research suggests that compounds related to this compound may exhibit antiparasitic properties, particularly against malaria-causing pathogens like Plasmodium falciparum. The structural similarities with other known antiplasmodial agents warrant further investigation into its potential as a new therapeutic candidate in malaria treatment .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Anti-inflammatory Properties | Inhibition of COX enzymes | Significant reduction in inflammation markers |
| Prostaglandin Metabolism | Inhibition of 15-PGDH | Potential increase in prostaglandin levels |
| Antiparasitic Activity | Targeting Plasmodium falciparum | Promising preliminary results against malaria |
Mechanism of Action
The mechanism of action of N2-(3-methoxypropyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation and function. Detailed studies on the exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N2-(Cyclopropylmethyl)pyridine-2,4-Diamine
This analog replaces the methoxypropyl group with a cyclopropylmethyl moiety. A synthesis method for a related cyclopropylamine derivative (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves copper(I) bromide and cesium carbonate under mild conditions (35°C, 2 days), yielding a yellow solid with a melting point of 104.0–107.0°C .
N2-(3-Methoxypropyl)pyridine-2,5-Diamine
A structural isomer with the diamine groups at positions 2 and 5 (instead of 2 and 4) is listed as a commercial product (Ref: 10-F063653) by CymitQuimica . This highlights the importance of regiochemistry in diamine derivatives, as positional isomerism can drastically alter physicochemical properties and biological activity.
Comparison with Pyrimidine Diamine Derivatives
N2-[3-(Dimethylamino)Propyl]-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-Diamine
This pyrimidine diamine features a nitro group and a 4-methylpiperidinyl substituent. With a molecular weight of 337.42 g/mol (C15H27N7O2), it is significantly bulkier than N2-(3-methoxypropyl)pyridine-2,4-diamine (estimated MW ~195–210 g/mol). The nitro group may enhance electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the methoxypropyl group, which is more electron-donating .
6-[(3R)-3-(Methylamino)Pyrrolidin-1-yl]-N4-(1-Methylcyclopropyl)Pyrimidine-2,4-Diamine
This compound incorporates a chiral pyrrolidine ring and a methylcyclopropyl group.
Comparison with Tertiary Amine Pyridine Derivatives
(3-Methoxypropyl)(1-Pyridin-2-yl-Ethyl)Amine
This tertiary amine has a molecular weight of 194.28 g/mol (C11H18N2O) and is structurally simpler than the diamine analog.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C9H15N3O | ~195–210 | Not reported | Pyridine, diamine, methoxy |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C12H14N4 | 214.27 | 104.0–107.0 | Pyrazole, cyclopropyl |
| N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | C15H27N7O2 | 337.42 | Not reported | Pyrimidine, nitro, piperidinyl |
*Estimated based on structural analogs.
Biological Activity
N2-(3-methoxypropyl)pyridine-2,4-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxypropyl group at the nitrogen atom. The chemical structure can be represented as follows:
This structure influences its solubility and reactivity, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
There is emerging evidence regarding the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves inducing apoptosis through the activation of caspase pathways, which are essential for programmed cell death .
Case Study: Anticancer Effects
In a recent study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that this compound may serve as a lead candidate for further anticancer drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. For instance:
- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to compromised structural integrity.
- Anticancer Mechanism : It may act on signaling pathways that regulate cell cycle progression and apoptosis, particularly through the modulation of p53 and Bcl-2 family proteins .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for developing new antimicrobial and anticancer agents.
- Biochemical Studies : Used to investigate enzyme inhibition mechanisms and cellular signaling pathways.
- Industrial Applications : Explored for potential use in synthesizing specialty chemicals due to its unique reactivity profile .
Q & A
Q. What are the optimal synthetic routes for N2-(3-methoxypropyl)pyridine-2,4-diamine, and how can reaction conditions be optimized?
The synthesis of pyridine-diamine derivatives typically involves multi-step reactions, including alkylation, amination, and functional group modifications. For this compound:
- Step 1 : Start with a pyridine core (e.g., 2,4-dichloropyridine) for regioselective substitution.
- Step 2 : Introduce the 3-methoxypropyl group via nucleophilic substitution using 3-methoxypropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structures using -NMR and LC-MS .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., over-alkylation).
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical methods include:
- - and -NMR : Verify substituent positions and assess purity. For example, the methoxypropyl group’s protons resonate at δ ~3.3–3.5 ppm (OCH) and δ ~1.7–2.1 ppm (CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for CHNO: 180.1131) .
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,4-diamine vs. 2,5-diamine) influence the biological activity of methoxypropyl-pyridine derivatives?
- Structure-Activity Relationship (SAR) : Compare the target compound with analogues like N2-(3-methoxypropyl)pyridine-2,5-diamine ().
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 2,4-diamine configuration may enhance DNA intercalation due to spatial alignment of amino groups, as seen in pyrimidine derivatives .
- Data Table :
| Configuration | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 2,4-diamine | 30 | 50 |
| 2,5-diamine | 45 | 65 |
- Method : Use broth microdilution assays (CLSI guidelines) .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Cell Viability Assays :
- Mechanistic Studies :
Q. How can computational methods guide the optimization of this compound for target-specific interactions?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with targets (e.g., DNA topoisomerase II or COX-2). Focus on hydrogen bonding with the 2,4-diamine groups and hydrophobic interactions with the methoxypropyl chain .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .
Methodological Considerations
- Contradictions in Data : Pyrimidine-based analogues (e.g., ) show higher antimicrobial activity than pyridine derivatives. Researchers must distinguish heterocyclic core effects by synthesizing both scaffolds under identical conditions .
- Advanced Purification : For scale-up, employ preparative HPLC (C18 column, gradient: 10–90% acetonitrile/water) to isolate high-purity batches (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
